1,3,9-trimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,9H)-dione
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Overview
Description
1,3,9-TRIMETHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including methyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-TRIMETHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the desired reactions and minimize side reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,9-TRIMETHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
1,3,9-TRIMETHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,9-TRIMETHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Pathways: The compound’s effects on molecular targets can lead to changes in cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally similar compound with different substituents.
1,3-Dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione: Another related compound with variations in the methylation pattern.
Uniqueness
1,3,9-TRIMETHYL-8-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,9-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3,9-trimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2S/c1-10-5-7-11(8-6-10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3 |
InChI Key |
DIZSJEHZMHRKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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